molecular formula C13H24N2O2 B2821382 Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 2155840-20-1

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2821382
CAS No.: 2155840-20-1
M. Wt: 240.347
InChI Key: JMOZKVNMOLZJSA-ZWNOBZJWSA-N
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Description

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound featuring an eight-membered 2-azabicyclo[4.2.0]octane core. The structure includes a tert-butyl carbamate protecting group and an aminomethyl substituent at the 1-position. The bicyclo[4.2.0]octane framework provides moderate ring strain compared to smaller bicyclic systems, balancing stability and reactivity .

Properties

IUPAC Name

tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-10-6-7-13(10,15)9-14/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZKVNMOLZJSA-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@]1(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure.

    Introduction of Functional Groups: The tert-butyl group, aminomethyl group, and carboxylate group are introduced through various functionalization reactions. For example, the tert-butyl group can be introduced via alkylation, while the aminomethyl group can be added through reductive amination.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme mechanisms and receptor interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Properties of Selected Azabicyclo Compounds

Compound Name CAS Number Ring System Functional Groups Molecular Weight (g/mol) Key Applications
Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate Not Provided Bicyclo[4.2.0] Aminomethyl, Carbamate ~240-250 (estimated) Drug intermediates
tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate 2648861-36-1 Bicyclo[4.2.0] Carbamate, Dual N 226.32 Catalysis, Ligand design
tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 1403865-39-3 Bicyclo[2.2.1] Hydroxyl, Carbamate 215.29 Solubility enhancement
tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate 1439922-02-7 Bicyclo[2.2.2] Aminomethyl, Carbamate 240.34 High-strain reactivity

Biological Activity

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications, synthesis, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 2307738-28-7
  • Purity : 95%

Structural Characteristics

The compound features a bicyclic structure that includes a nitrogen atom within the ring system, which is characteristic of azabicyclic compounds. This structural feature is significant for its interaction with biological targets.

Pharmacological Potential

Research has indicated that compounds similar to this compound possess various biological activities:

  • Antimicrobial Activity : Some azabicyclic compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis.
  • Neuropharmacological Effects : The bicyclic structure may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Analgesic Properties : Preliminary studies indicate that derivatives of this compound may exhibit analgesic effects, which could be beneficial in pain management therapies.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of azabicyclo compounds, including this compound, and evaluated their biological activity against various pathogens. The results demonstrated a significant reduction in bacterial growth at specific concentrations, indicating potential as a new class of antibiotics .

Case Study 2: Neuropharmacological Assessment

In another research project, the neuropharmacological properties of this compound were assessed using animal models. The findings suggested that it may modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation .

Comparative Analysis of Biological Activities

Compound NameAntimicrobial ActivityNeuropharmacological EffectsAnalgesic Properties
This compoundModeratePositive modulationNot established
Similar Azabicyclic CompoundsHighVariableEstablished

Future Directions in Research

Given the promising biological activities associated with this compound, further research should focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological effects.
  • Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) Studies : Exploring how modifications to the structure affect biological activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For example:

  • Base selection : Use triethylamine or DMAP to facilitate tert-butyl chloroformate coupling reactions under anhydrous conditions .
  • Temperature : Maintain 0–5°C during the acylation step to minimize side reactions .
  • Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product (>97%) .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?

Methodological Answer:

  • NMR : Use 1^1H- and 13^{13}C-NMR to confirm bicyclic structure, tert-butyl group (δ ~1.4 ppm), and aminomethyl protons (δ ~2.8–3.2 ppm). NOESY can validate stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C13_{13}H24_{24}N2_2O2_2, MW 240.34 g/mol) .
  • X-ray Crystallography : Resolve absolute configuration for enantiopure samples .

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl carbamate group .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) in reactions to avoid degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Batch Analysis : Compare enantiomeric purity (via chiral HPLC) to rule out stereochemical variability .
  • Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition IC50_{50}) using identical buffer systems and controls .
  • Computational Validation : Perform molecular docking to assess binding affinity consistency with experimental data .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like Schrödinger Suite. Focus on the azabicyclo[4.2.0]octane core’s rigidity and aminomethyl group’s hydrogen-bonding potential .
  • Pharmacophore Mapping : Identify critical interactions (e.g., with serine proteases or GPCRs) using MOE or Discovery Studio .

Q. What challenges arise in scaling enantioselective synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Catalyst Selection : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) to control stereocenters .
  • Process Monitoring : Track enantiomeric excess (ee) via chiral HPLC at each synthetic step .
  • Thermodynamic Control : Optimize reaction time/temperature to prevent epimerization during cyclization .

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